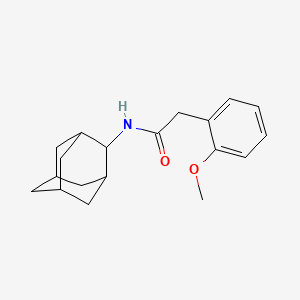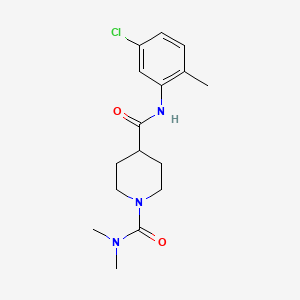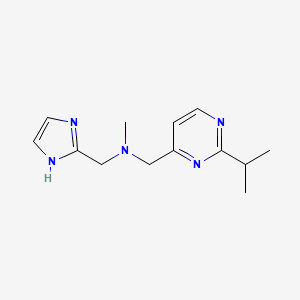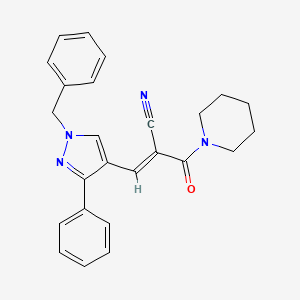
N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound characterized by the presence of an adamantane moiety and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a methoxyphenyl halide with an appropriate nucleophile, such as an amine or an alcohol.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the adamantane derivative and the methoxyphenyl derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process analytical technology (PAT) for real-time monitoring and control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of microbial cell membranes, or modulation of signaling pathways in cells.
Comparación Con Compuestos Similares
N-(ADAMANTAN-2-YL)-2-(2-METHOXYPHENYL)ACETAMIDE can be compared with other similar compounds, such as:
N-(ADAMANTAN-2-YL)-2-(2-HYDROXYPHENYL)ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
N-(ADAMANTAN-2-YL)-2-(2-CHLOROPHENYL)ACETAMIDE:
The uniqueness of this compound lies in its specific combination of the adamantane and methoxyphenyl groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-14(17)11-18(21)20-19-15-7-12-6-13(9-15)10-16(19)8-12/h2-5,12-13,15-16,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFOZIUWVMUUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5379767.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B5379772.png)
![6-[(4-chloro-2-methylphenoxy)acetyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5379774.png)

![6-[(E)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5379788.png)
![methyl {5-bromo-2-methoxy-4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]phenoxy}acetate](/img/structure/B5379795.png)
![N-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl}acetamide](/img/structure/B5379799.png)
![N-cyclopropyl-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-2-piperazinecarboxamide](/img/structure/B5379822.png)
![(3aR,5S,6S,7aS)-2-[(2-cyclohexylpyrimidin-5-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5,6-diol](/img/structure/B5379826.png)

![N-ethyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5379834.png)

![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5379843.png)

